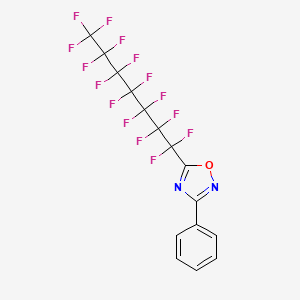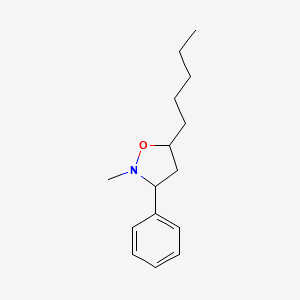
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is a heterocyclic organic compound featuring a five-membered ring with one nitrogen and one oxygen atom This compound is part of the oxazolidine family, known for their significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions, providing good to excellent yields of the target oxazolidine.
Industrial Production Methods: Industrial production of oxazolidines, including this compound, often employs transition metal-catalyzed cascade reactions or extended one-pot asymmetric azaelectrocyclization . These methods are scalable and efficient, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines depending on the reagents used.
科学的研究の応用
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the production of polymers and as stabilizers in various chemical processes.
作用機序
The mechanism by which 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can form hydrogen bonds and other interactions with biological molecules .
類似化合物との比較
Oxazolidinones: These compounds are structurally similar but contain a carbonyl group in the ring.
Oxazolines: Similar five-membered rings but with different substituents and reactivity.
Imidazoles: Another class of five-membered heterocycles with nitrogen atoms.
Uniqueness: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
19969-14-3 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
2-methyl-5-pentyl-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C15H23NO/c1-3-4-6-11-14-12-15(16(2)17-14)13-9-7-5-8-10-13/h5,7-10,14-15H,3-4,6,11-12H2,1-2H3 |
InChIキー |
SVWJZUHGLVIESB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC(N(O1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



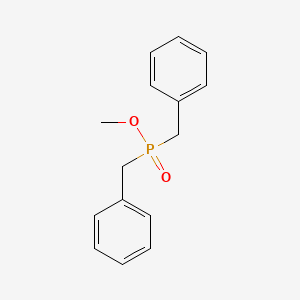
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
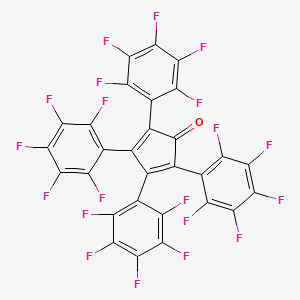

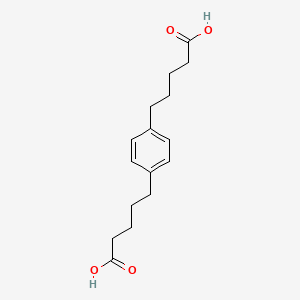

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
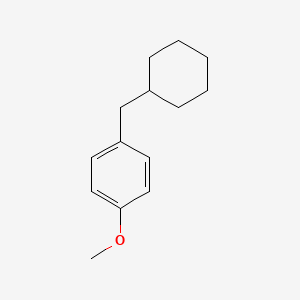
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)
